1-Phenylcyclopentanecarboxylic acid, 1-phenyl-3-(piperidin-1-yl)propyl ester
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Overview
Description
1-PHENYL-3-(PIPERIDIN-1-YL)PROPYL 1-PHENYLCYCLOPENTANE-1-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenyl group, and a cyclopentane carboxylate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-3-(PIPERIDIN-1-YL)PROPYL 1-PHENYLCYCLOPENTANE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-3-(piperidin-1-yl)propan-1-one with phenylcyclopentanecarboxylic acid under specific conditions to form the desired ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-3-(PIPERIDIN-1-YL)PROPYL 1-PHENYLCYCLOPENTANE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-PHENYL-3-(PIPERIDIN-1-YL)PROPYL 1-PHENYLCYCLOPENTANE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-PHENYL-3-(PIPERIDIN-1-YL)PROPYL 1-PHENYLCYCLOPENTANE-1-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(piperidin-1-yl)propan-1-one: Shares the piperidine and phenyl groups but lacks the cyclopentane carboxylate moiety.
3-(Piperidin-1-yl)propan-1-ol: Contains the piperidine ring and a propanol group but differs in the overall structure
Uniqueness
1-PHENYL-3-(PIPERIDIN-1-YL)PROPYL 1-PHENYLCYCLOPENTANE-1-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C26H33NO2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
(1-phenyl-3-piperidin-1-ylpropyl) 1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C26H33NO2/c28-25(26(17-8-9-18-26)23-14-6-2-7-15-23)29-24(22-12-4-1-5-13-22)16-21-27-19-10-3-11-20-27/h1-2,4-7,12-15,24H,3,8-11,16-21H2 |
InChI Key |
BZMZWKSKBOURSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)C3(CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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